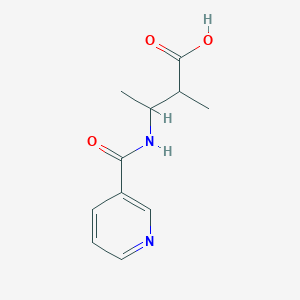![molecular formula C8H11BrN2O2 B6631626 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol, also known as 3-Bromo-PD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. Additionally, it has been found to modulate the activity of various enzymes and proteins, which are involved in cellular processes such as cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these molecules in various cellular processes. However, one of the limitations is that the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol. One of the areas of interest is the development of new drugs based on 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol and its effects on various cellular processes. Furthermore, research is needed to evaluate the safety and efficacy of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol in animal and human studies.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol involves the reaction of 5-bromopyridin-3-amine with 1,2-propanediol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified through various methods to obtain pure 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol.
Applications De Recherche Scientifique
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In medicinal chemistry, 3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol has been explored for the development of new drugs for the treatment of cancer and viral infections.
Propriétés
IUPAC Name |
3-[(5-bromopyridin-3-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c9-6-1-7(3-10-2-6)11-4-8(13)5-12/h1-3,8,11-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOPKHFTHVIMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)


![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)



![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)

